Ecopipam hydrochloride
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Overview
Description
Ecopipam Hydrochloride is a selective dopamine D1 and D5 receptor antagonist. It is an investigational drug primarily being developed for the treatment of neurological and psychiatric disorders such as Tourette’s syndrome, Lesch-Nyhan syndrome, speech disorders, and restless legs syndrome . The compound is taken orally and has shown promise in clinical trials for reducing symptoms associated with these conditions .
Preparation Methods
The synthesis of Ecopipam Hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically involves:
Step 1: Formation of the core benzo[d]naphtho[2,1-b]azepine structure.
Step 2: Introduction of the chlorine atom at the 3-position.
Step 3: Hydroxylation at the 2-position.
Step 4: Methylation of the nitrogen atom.
Industrial production methods focus on optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Ecopipam Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ecopipam Hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study dopamine receptor antagonism.
Biology: Investigated for its effects on dopamine-related pathways in the brain.
Industry: Potential applications in the development of new therapeutic agents targeting dopamine receptors.
Mechanism of Action
Ecopipam Hydrochloride exerts its effects by selectively antagonizing dopamine D1 and D5 receptors. By blocking these receptors, it modulates dopamine signaling in the brain, which is implicated in various neurological and psychiatric disorders . The compound crosses the blood-brain barrier and substantially occupies brain dopamine receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Ecopipam Hydrochloride is unique in its selective antagonism of dopamine D1 and D5 receptors. Similar compounds include:
SCH-23390: Another selective dopamine D1 receptor antagonist.
SKF-38393: A selective dopamine D1 receptor agonist.
Fenoldopam: A selective dopamine D1 receptor agonist used clinically for its vasodilatory effects.
Compared to these compounds, this compound has shown a distinct profile in clinical trials, particularly in its potential to treat neurological disorders without causing significant extrapyramidal side effects .
Properties
CAS No. |
190133-94-9 |
---|---|
Molecular Formula |
C19H21Cl2NO |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
(6aS,13bR)-11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrochloride |
InChI |
InChI=1S/C19H20ClNO.ClH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H/t17-,19+;/m0./s1 |
InChI Key |
APFMVAHRFWBCDG-JUOYHRLASA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]3[C@@H]1CCC4=CC=CC=C34)O)Cl.Cl |
SMILES |
CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Cl |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Cl |
190133-94-9 | |
Pictograms |
Irritant |
Origin of Product |
United States |
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